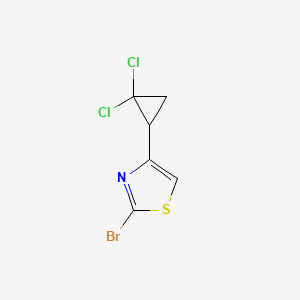![molecular formula C8H11NO3 B15321740 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid: is a bicyclic compound that features a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of cycloaddition reactions, where the starting materials undergo a series of transformations to form the desired bicyclic compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, known for its applications in drug discovery and organic synthesis.
8-Azabicyclo[3.2.1]octane: This compound is the core structure of tropane alkaloids, which have significant biological activities.
Uniqueness
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features makes it particularly versatile in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7-4-1-2-6(9-7)5(3-4)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
USFXUQSYVICIEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


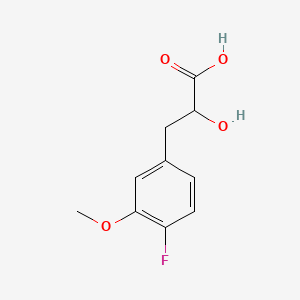
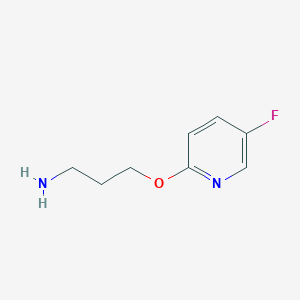
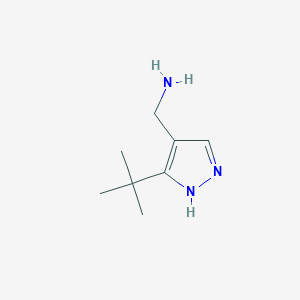
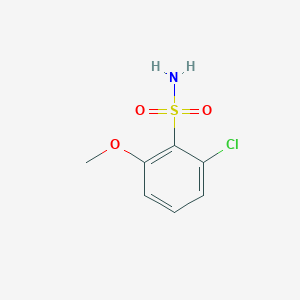
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
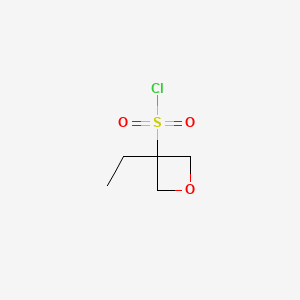
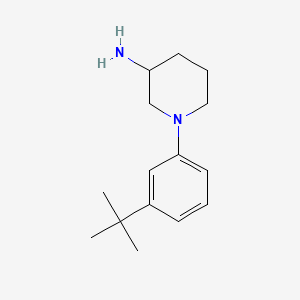
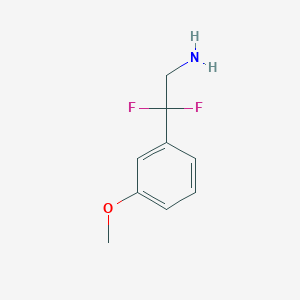
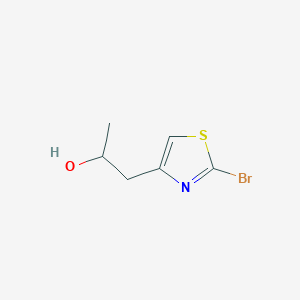


![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
